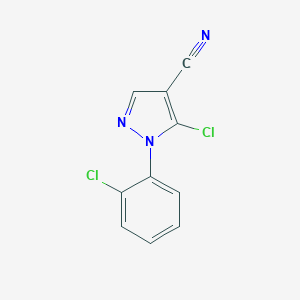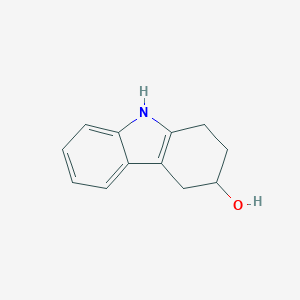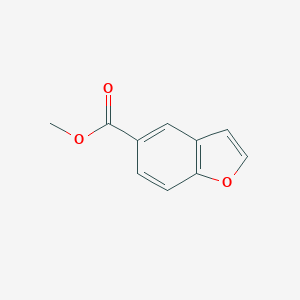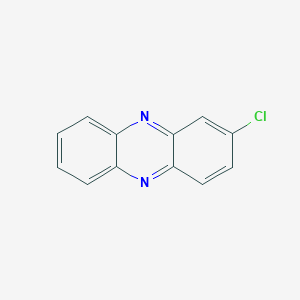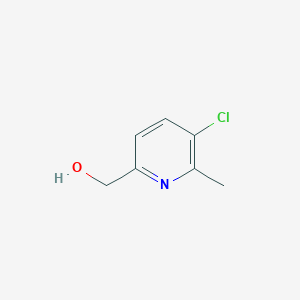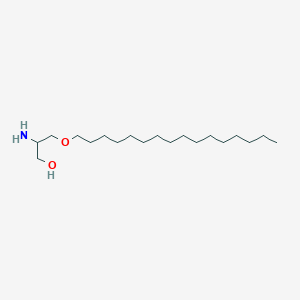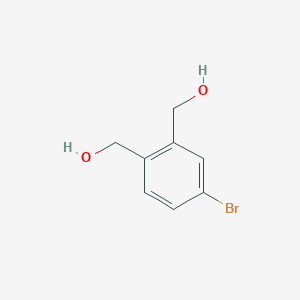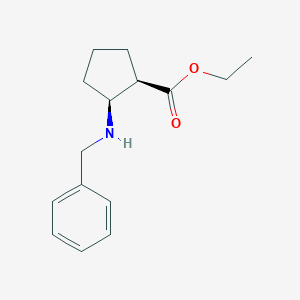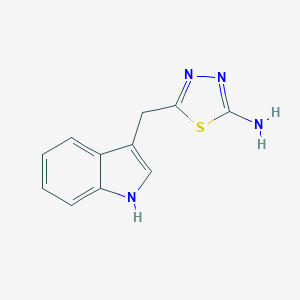
5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-amine
Overview
Description
5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-amine is a useful research compound. Its molecular formula is C11H10N4S and its molecular weight is 230.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Properties
5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-amine derivatives have demonstrated significant antimicrobial and antifungal activities. For example, compounds synthesized using this core structure showed notable inhibition against bacteria like S. aureus and E. coli, as well as the fungus C. albicans (Siddiqui & Alam, 2016). Similarly, other related compounds showed antimicrobial effectiveness against various bacterial strains (Mekala, Yata, & Talagadadivi, 2014).
Anticonvulsant Evaluation
Compounds derived from this compound have been evaluated for their anticonvulsant potential. Studies have shown that specific derivatives of this compound are effective in models like maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPFZ), indicating their potential use in treating convulsions (Rajak et al., 2010).
DNA Protective and Binding Abilities
Some derivatives of this compound have exhibited high DNA protective ability against oxidative damage. These compounds have shown to bind avidly to DNA, suggesting their potential in the development of novel therapeutic drugs (Shivakumara & Krishna, 2021).
Anticancer Properties
These compounds have also been studied for their potential anticancer properties. Certain derivatives showed cytotoxicity on cancer cell lines like PC-3 and MDA-MB-231, indicating their potential use in chemotherapy strategies (Gür et al., 2020).
Potentiometric Sensor Applications
Schiff bases derived from 1,3,4-thiadiazol-2-amine, which includes the 5-(1H-indol-3-ylmethyl) variant, have been utilized in the construction of ion-selective electrodes for the detection of ions like Nd3+. This showcases their application in analytical chemistry and sensor technology (Bandi, Singh, & Upadhyay, 2013).
Mechanism of Action
Target of Action
The primary target of 5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-amine is the receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 plays a crucial role in apoptosis, necroptosis, and inflammatory pathways . Indole derivatives, including this compound, are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .
Mode of Action
This compound, also known as Necrostatin-1, binds to a hydrophobic pocket of RIPK1, located between the N- and C-terminus of the kinase domain, locking RIPK1 in an inactive conformation . The Ser/Thr kinase activity of RIPK1 is essential for RIPK1-RIPK3-MLKL necrosome-mediated necroptosis upon TNF-α (tumor necrosis factor-α) signaling . Thus, Necrostatin-1 acts as an inhibitor of RIPK1-mediated necroptosis.
Biochemical Pathways
The compound affects the RIPK1-RIPK3-MLKL necrosome pathway, which is involved in necroptosis, a form of programmed cell death . By inhibiting RIPK1, the compound prevents the formation of the necrosome, thereby inhibiting necroptosis . This can have downstream effects on various cellular processes, including inflammation and cell survival .
Result of Action
The inhibition of RIPK1 by this compound can reduce cell death and/or mortality in several disease models . For example, it has been shown to protect hippocampal (HT‐22) cells from glutamate‐induced oxytosis via increasing cellular glutathione (GSH) levels, decreasing reactive oxygen species production, inhibiting the nuclear translocation of apoptosis‐inducing factor and B-cell lymphoma 2 (Bcl‐2) /adenovirus E1B 19kDa‐interacting protein 3‐related pathways .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, halogenated indole derivatives have been shown to eradicate persister formation by E. coli and the multidrug-resistant pathogen Staphylococcus aureus . This suggests that the compound’s action, efficacy, and stability could be influenced by factors such as the presence of other compounds, the specific cellular environment, and the presence of pathogens .
Properties
IUPAC Name |
5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4S/c12-11-15-14-10(16-11)5-7-6-13-9-4-2-1-3-8(7)9/h1-4,6,13H,5H2,(H2,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTCFEMYJYGVJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3=NN=C(S3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349585 | |
| Record name | 5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153595-93-8 | |
| Record name | 5-(1H-Indol-3-ylmethyl)-1,3,4-thiadiazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153595-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


